molecular formula C8H11IN2 B11739904 (S)-1-(4-iodophenyl)ethane-1,2-diamine

(S)-1-(4-iodophenyl)ethane-1,2-diamine

Katalognummer: B11739904
Molekulargewicht: 262.09 g/mol
InChI-Schlüssel: LOVKKHFFCBZBOK-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(4-iodophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-iodophenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-iodoaniline.

    Formation of Intermediate: 4-iodoaniline undergoes a reaction with an appropriate aldehyde to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-1-(4-iodophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products:

    Oxidation Products: Imines or amides.

    Reduction Products: Modified amines.

    Substitution Products: Compounds with different functional groups replacing the iodine atom.

Wissenschaftliche Forschungsanwendungen

(S)-1-(4-iodophenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-1-(4-iodophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or receptor modulation.

Vergleich Mit ähnlichen Verbindungen

    (S)-1-(4-bromophenyl)ethane-1,2-diamine: Similar structure but with a bromine atom instead of iodine.

    (S)-1-(4-chlorophenyl)ethane-1,2-diamine: Contains a chlorine atom instead of iodine.

    (S)-1-(4-fluorophenyl)ethane-1,2-diamine: Features a fluorine atom in place of iodine.

Uniqueness: (S)-1-(4-iodophenyl)ethane-1,2-diamine is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The iodine atom’s size and electronegativity can lead to distinct chemical and biological properties compared to its halogenated analogs.

Eigenschaften

Molekularformel

C8H11IN2

Molekulargewicht

262.09 g/mol

IUPAC-Name

(1S)-1-(4-iodophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H11IN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1

InChI-Schlüssel

LOVKKHFFCBZBOK-MRVPVSSYSA-N

Isomerische SMILES

C1=CC(=CC=C1[C@@H](CN)N)I

Kanonische SMILES

C1=CC(=CC=C1C(CN)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.